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Application Notes and Protocols for Odevixibat-
13C6 in ADME Studies
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the absorption, distribution,

metabolism, and excretion (ADME) properties of odevixibat. While specific data on Odevixibat-
13C6 is not publicly available, this document outlines the established ADME profile of

odevixibat and provides protocols where an isotopically labeled compound like Odevixibat-
13C6 would be essential as an internal standard for robust quantitative analysis.

Introduction to Odevixibat and ADME Studies
Odevixibat (marketed as Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile

acid transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum,

odevixibat reduces the amount of bile acids returning to the liver, thereby decreasing serum

bile acid levels.[2][3][4] This mechanism of action is particularly beneficial in the treatment of

pruritus associated with progressive familial intrahepatic cholestasis (PFIC).[1][3]

ADME studies are crucial in drug development to understand the fate of a drug in the body. The

use of carbon-13 (¹³C) labeled compounds, such as Odevixibat-13C6, is a standard and vital

practice in these studies. The stable isotope label allows for the differentiation of the drug from
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its endogenous counterparts and ensures accurate quantification in biological matrices using

techniques like liquid chromatography-mass spectrometry (LC-MS).

Summary of Odevixibat ADME Properties
Odevixibat is characterized by its minimal systemic exposure, as it acts locally in the gut.[5]

Absorption: Following oral administration, odevixibat is minimally absorbed.[6][7] In pediatric

patients with PFIC receiving therapeutic doses (40 or 120 µg/kg once daily), plasma

concentrations were very low, ranging from 0.06 to 0.72 ng/mL.[6][7] In many instances, the

concentrations were below the lower limit of quantification.[6] There is no evidence of drug

accumulation with once-daily dosing.[8] The presence of food does not have a clinically

significant impact on its absorption.[8]

Distribution: In vitro studies have shown that odevixibat is highly bound to plasma proteins, at

over 99%.[5][8][9]

Metabolism: The metabolism of the small amount of absorbed odevixibat is limited.[8] The

primary metabolic pathway identified is mono-hydroxylation.[5][9]

Excretion: The vast majority of an administered dose of odevixibat is eliminated unchanged in

the feces, accounting for approximately 97% of the dose.[5][10] Renal excretion is negligible,

with less than 0.002% of the drug recovered in urine.[5][10]

Quantitative ADME Data for Odevixibat
The following tables summarize the key quantitative pharmacokinetic parameters for odevixibat

based on available clinical data.

Table 1: Pharmacokinetic Parameters of Odevixibat in Healthy Adults after a Single 7.2 mg Oral

Dose
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Parameter Value Reference(s)

Cmax (Peak Plasma

Concentration)
0.47 ng/mL [5][10]

AUC(0-24h) (Area Under the

Curve)
2.19 h*ng/mL [5][10]

Tmax (Time to Peak

Concentration)
1 - 5 hours [5][7]

Half-life (t½) 2.36 hours [5][10]

Table 2: Plasma Concentrations of Odevixibat in Pediatric PFIC Patients

Dose
Plasma Concentration
Range

Reference(s)

40 µg/kg once daily 0.06 - 0.72 ng/mL [6][7]

120 µg/kg once daily 0.06 - 0.72 ng/mL [6][7]

Table 3: Excretion Profile of Odevixibat

Route of Excretion Percentage of Dose Form Reference(s)

Feces ~97% Unchanged [5][10]

Urine <0.002% Unchanged [5][10]

Experimental Protocols
While specific protocols for Odevixibat-13C6 are not publicly detailed, a representative

protocol for a human ADME study of odevixibat is provided below. This protocol is based on

standard methodologies for such studies and the known clinical trial designs for odevixibat. The

use of Odevixibat-13C6 as an internal standard is integral to the analytical methodology.
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Protocol: Human Mass Balance Study of [¹³C]-
Odevixibat
1. Study Objective: To determine the routes and rates of excretion of a single oral dose of [¹³C]-

odevixibat and to characterize the metabolic profile in healthy male subjects.

2. Study Design:

Design: Open-label, single-period, single-dose study.

Subjects: Healthy adult male volunteers (n=6-8).

Inclusion Criteria:

Age 18-55 years.

Body Mass Index (BMI) 18-30 kg/m ².

Normal health status as determined by medical history, physical examination, and clinical

laboratory tests.

Exclusion Criteria:

History of gastrointestinal surgery or conditions affecting drug absorption.

Use of any medication that could interfere with the study drug's ADME.

3. Dosing and Administration:

A single oral dose of odevixibat containing a trace amount of [¹³C]-odevixibat will be

administered with a standard meal.

The total radioactivity administered will be determined and recorded.

4. Sample Collection:

Blood/Plasma: Serial blood samples will be collected at pre-dose and at specified time points

post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours). Plasma will
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be separated by centrifugation and stored at -70°C until analysis.

Urine: All urine will be collected at specified intervals for up to 7 days post-dose. The total

volume and weight of each collection will be recorded. Aliquots will be stored at -20°C.

Feces: All fecal samples will be collected for up to 10 days post-dose or until radioactivity is

negligible. Samples will be homogenized and stored at -20°C.

5. Bioanalytical Method:

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

system.

Quantification of Odevixibat: Plasma, urine, and fecal homogenate samples will be

processed (e.g., by protein precipitation or solid-phase extraction). The concentration of

odevixibat will be determined using an LC-MS/MS method with Odevixibat-13C6 as the

internal standard.

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces will be measured

by liquid scintillation counting (LSC).

Metabolite Profiling: Pooled plasma, urine, and fecal samples will be analyzed by high-

resolution LC-MS to identify and characterize potential metabolites of odevixibat.

6. Data Analysis:

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for total radioactivity and unchanged

odevixibat will be calculated.

The cumulative amount and percentage of the radioactive dose excreted in urine and feces

will be determined.

Metabolite profiles in different matrices will be described.
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Caption: Mechanism of Odevixibat inhibiting the ileal bile acid transporter (IBAT).

Experimental Workflow for a Human ADME Study
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Caption: Workflow for a human ADME study of Odevixibat.

Logical Diagram of Odevixibat ADME Properties
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Caption: Summary of Odevixibat's ADME (Absorption, Distribution, Metabolism, Excretion)

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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